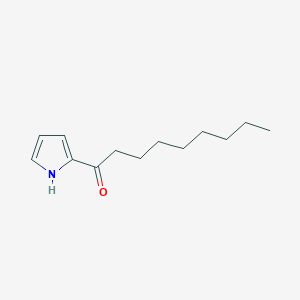
1-(1H-Pyrrol-2-YL)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrol-2-YL)nonan-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a pyrrole ring attached to a nonanone chain
Vorbereitungsmethoden
The synthesis of 1-(1H-Pyrrol-2-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with a nonanone derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(1H-Pyrrol-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrrol-2-YL)nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrrol-2-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Pyrrol-2-YL)nonan-1-one can be compared with other similar compounds, such as:
2-Acetylpyrrole: Another pyrrole derivative with different chemical properties and applications.
1-(1H-Pyrrol-2-YL)ethanone: A compound with a shorter carbon chain, leading to different reactivity and uses.
Pyrrole-α-methyl ketone:
Eigenschaften
CAS-Nummer |
89631-85-6 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)nonan-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14-12/h8-9,11,14H,2-7,10H2,1H3 |
InChI-Schlüssel |
GHPKFUSYCYLFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)

![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)
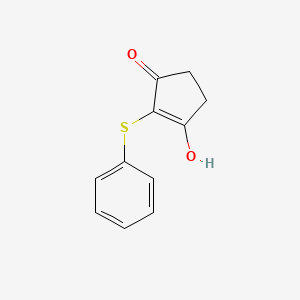
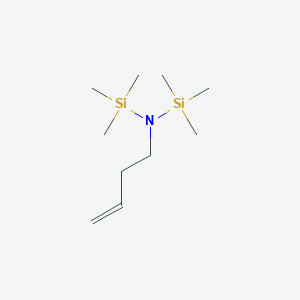
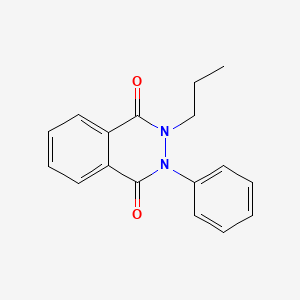
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)

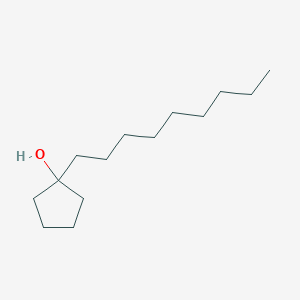
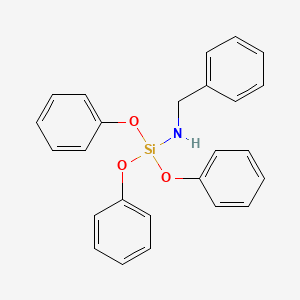
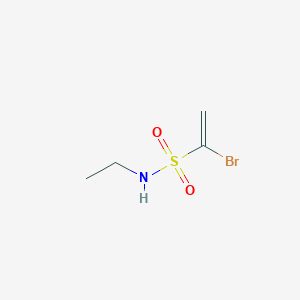

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
